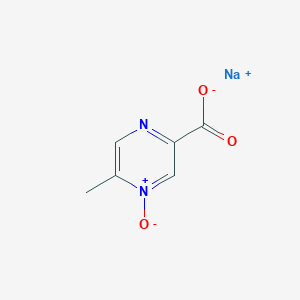

Acipimox sodium

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C6H5N2NaO3 |

|---|---|

分子量 |

176.11 g/mol |

IUPAC名 |

sodium 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate |

InChI |

InChI=1S/C6H6N2O3.Na/c1-4-2-7-5(6(9)10)3-8(4)11;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |

InChIキー |

APTVATQAOBWAAS-UHFFFAOYSA-M |

正規SMILES |

CC1=CN=C(C=[N+]1[O-])C(=O)[O-].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Acipimox for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a derivative of nicotinic acid, is a lipid-lowering agent utilized in the management of hyperlipidemia.[1] Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue, leading to a reduction in circulating free fatty acids and subsequently, the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).[2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of Acipimox, detailed experimental protocols for their determination, and a visualization of its key signaling pathway, intended to support research and drug development activities.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Acipimox are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.

Chemical Identity

| Property | Value |

| IUPAC Name | 5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid[4] |

| Synonyms | 5-methylpyrazine-2-carboxylic acid 4-oxide, Olbemox, Olbetam[4][5] |

| CAS Number | 51037-30-0[4][5] |

| Molecular Formula | C₆H₆N₂O₃[4][5] |

| Molecular Weight | 154.12 g/mol [4][5] |

| InChI Key | DJQOOSBJCLSSEY-UHFFFAOYSA-N[6] |

| SMILES | CC1=CN=C(C=[N+]1[O-])C(=O)O[6] |

Physicochemical Data

| Property | Value |

| Melting Point | 177-180 °C[5] |

| Solubility | Water: 15.4 mg/mL (Sonication recommended)[7]DMSO: 50 mg/mL (Sonication recommended)[7] |

| XLogP3 | -1[6] |

| Hydrogen Bond Donor Count | 1[6] |

| Hydrogen Bond Acceptor Count | 4[6] |

| Topological Polar Surface Area | 75.6 Ų[6] |

Mechanism of Action: Signaling Pathway

Acipimox exerts its therapeutic effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes.[1][3] The binding of Acipimox to GPR109A initiates an intracellular signaling cascade that results in the inhibition of lipolysis.

Caption: Acipimox signaling pathway in adipocytes leading to the inhibition of lipolysis.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of Acipimox in aqueous media, a critical parameter for biopharmaceutical classification.

1. Materials:

-

Acipimox powder

-

pH 1.2, 4.5, and 6.8 buffer solutions[8]

-

Glass vials with screw caps

-

Orbital shaker with temperature control (set to 37 ± 1 °C)

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

2. Procedure:

-

Prepare a series of glass vials, with a minimum of three vials for each pH buffer.

-

Add an excess amount of Acipimox powder to each vial to ensure a saturated solution.

-

Add a known volume of the respective pH buffer to each vial.

-

Securely cap the vials and place them in an orbital shaker set at 37 ± 1 °C.

-

Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to reach equilibrium.[8]

-

At each time point, stop the shaker and allow the vials to stand for a short period to allow for the settling of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Centrifuge the aliquot to remove any remaining undissolved particles.

-

Dilute the clear supernatant with the respective buffer to a concentration within the linear range of the analytical method.

-

Determine the concentration of Acipimox in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Repeat the concentration measurement at subsequent time points until the solubility value is constant, indicating that equilibrium has been reached.

3. Data Analysis:

-

Calculate the concentration of Acipimox in the original supernatant, taking into account the dilution factor.

-

The equilibrium solubility is the average concentration from the replicates at the time point where the concentration no longer significantly increases.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of Acipimox using a capillary melting point apparatus.

1. Materials:

-

Acipimox powder (finely ground and dried)

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Thermometer (calibrated)

2. Procedure:

-

Load a small amount of the finely powdered Acipimox into the open end of a capillary tube to a height of 2-3 mm.

-

Pack the powder into the sealed end of the tube by gently tapping the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate of the apparatus to increase the temperature at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[9]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last solid particle melts (the end of the melting range).[10]

3. Data Analysis:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For pure compounds, this range is typically narrow.

In Vitro Lipolysis Assay in Primary Adipocytes

This assay measures the inhibitory effect of Acipimox on stimulated lipolysis in primary adipocytes by quantifying the release of glycerol.[1]

1. Materials:

-

Isolated primary adipocytes (e.g., from rodent epididymal fat pads)

-

Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA) and glucose

-

Isoproterenol (or another lipolysis-stimulating agent)

-

Acipimox solutions of varying concentrations

-

Glycerol assay kit

-

96-well microplate

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

2. Procedure:

-

Isolate primary adipocytes from adipose tissue using collagenase digestion.

-

Wash the isolated adipocytes with KRBB.

-

Resuspend the adipocytes in KRBB and plate them in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of Acipimox (and a vehicle control) for 30 minutes at 37 °C.[1]

-

Add a lipolysis-stimulating agent, such as isoproterenol, to the wells to induce lipolysis.

-

Incubate the plate at 37 °C for 1-3 hours.[1]

-

At the end of the incubation period, carefully collect the supernatant from each well.

-

Determine the glycerol concentration in the supernatant using a commercial glycerol assay kit, following the manufacturer's instructions.

3. Data Analysis:

-

Calculate the percentage of lipolysis inhibition for each concentration of Acipimox compared to the stimulated control (cells treated with isoproterenol but not Acipimox).

-

The results can be used to determine the IC₅₀ value of Acipimox for the inhibition of lipolysis.

Caption: Experimental workflow for the in vitro lipolysis assay.

Conclusion

This technical guide provides essential data and methodologies for researchers working with Acipimox. The compiled chemical and physical properties, along with detailed experimental protocols and a visual representation of its mechanism of action, serve as a valuable resource for further investigation into its therapeutic potential and for the development of novel drug delivery systems. The provided information is intended to facilitate reproducible and accurate scientific inquiry.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Acipimox? [synapse.patsnap.com]

- 3. What is Acipimox used for? [synapse.patsnap.com]

- 4. Acipimox | C6H6N2O3 | CID 5310993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acipimox [drugfuture.com]

- 6. Acipimox | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Acipimox | TargetMol [targetmol.com]

- 8. who.int [who.int]

- 9. 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE - ตำรามาตรฐานยาสมุนไพรไทย กรมวิทยาศาสตร์การแพทย์ [bdn-thp.dmsc.moph.go.th]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

Acipimox's Mechanism of Action on HCA2 Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acipimox, a derivative of nicotinic acid, is a lipid-lowering agent that primarily exerts its therapeutic effects through the activation of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[1][2][3] This receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly expressed in adipocytes and various immune cells.[1][4] Upon activation by agonists like Acipimox, HCA2 initiates two principal signaling cascades: a Gαi-mediated pathway that leads to the desired anti-lipolytic effects, and a β-arrestin-mediated pathway associated with the common side effect of cutaneous flushing.[1][5][6] This guide provides a detailed examination of Acipimox's interaction with the HCA2 receptor, dissects the downstream signaling pathways, presents quantitative pharmacological data, and outlines the experimental protocols used to elucidate these mechanisms.

HCA2 Receptor Activation by Acipimox

Acipimox binds to the orthosteric binding pocket of the HCA2 receptor. Cryo-electron microscopy (cryo-EM) structures have revealed the molecular basis for this interaction. The carboxylate group of Acipimox is a critical feature, forming key interactions with residues within the receptor's transmembrane helices. Notably, residues such as Arginine 111 (R111) in transmembrane helix 3 and Tyrosine 284 (Y284) in transmembrane helix 7 are crucial for anchoring the agonist through hydrogen bonds.[7] This binding event stabilizes an active conformation of the receptor, enabling it to engage with intracellular signaling partners.

Downstream Signaling Pathways

Activation of HCA2 by Acipimox triggers two distinct intracellular signaling pathways that dictate its therapeutic and adverse effects.

Gαi-Protein Coupled Signaling: The Anti-Lipolytic Pathway

The primary therapeutic effect of Acipimox is mediated through the canonical Gαi signaling pathway.[1][4] As a Gαi-coupled receptor, agonist-bound HCA2 acts as a guanine nucleotide exchange factor (GEF) for the heterotrimeric G protein complex (Gαiβγ). This leads to the dissociation of GDP from the Gαi subunit and the binding of GTP, causing the Gαi-GTP monomer and the Gβγ dimer to separate and activate downstream effectors.

The activated Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5] In adipocytes, reduced cAMP levels decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL).[8][3] The net result is the inhibition of lipolysis—the breakdown of triglycerides into free fatty acids and glycerol—leading to a reduction in circulating free fatty acids.[8][3]

References

- 1. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Acipimox? [synapse.patsnap.com]

The Critical Role of Acipimox Sodium in the Attenuation of Adipocyte Lipolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox, a nicotinic acid analogue, is a potent inhibitor of lipolysis in adipose tissue, playing a crucial role in the modulation of lipid metabolism. Its primary mechanism involves the suppression of hormone-sensitive lipase (HSL), leading to a significant reduction in the release of free fatty acids (FFAs) from adipocytes. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to the action of Acipimox on adipocyte lipolysis. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and drug development in this area.

Core Mechanism of Action: Inhibition of Hormone-Sensitive Lipase

Acipimox exerts its anti-lipolytic effects by targeting the key regulatory enzyme in adipocyte triglyceride breakdown, hormone-sensitive lipase (HSL).[1][2] The process is initiated through the activation of a specific G-protein coupled receptor on the adipocyte surface, leading to a cascade of intracellular events that culminate in the inactivation of HSL.

Signaling Pathway of Acipimox in Adipocytes

The primary molecular target of Acipimox is the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[3][4][5] This receptor is highly expressed in adipocytes.[3] The binding of Acipimox to HCA2 initiates a signaling cascade through an inhibitory G-protein (Gi).[6][7] This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3][6][8]

A decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA).[3][9] PKA is responsible for the phosphorylation and activation of HSL.[3][10] By inhibiting PKA activity, Acipimox prevents the phosphorylation of HSL, keeping it in its inactive state.[8][10] This inactivation of HSL prevents the hydrolysis of triglycerides into FFAs and glycerol, thereby reducing their release into the bloodstream.[1][8] Furthermore, Acipimox has been shown to promote the redistribution of HSL from the lipid droplet back to the cytosol, further diminishing its lipolytic activity.[8]

Caption: Acipimox Signaling Pathway in Adipocytes.

Quantitative Data on Acipimox-Mediated Inhibition of Lipolysis

The efficacy of Acipimox in inhibiting lipolysis has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Lipolysis by Acipimox

| Parameter | Cell/Tissue Type | Stimulus | Acipimox Concentration | Observed Effect | Reference |

| Lipolytic Rate | Isolated Rat Epididymal Adipocytes | Adenosine Deaminase (1 U/ml) | 10 µmol/l | Inhibition to a near-basal value. | [8] |

| cAMP-dependent Protein Kinase Activity | Isolated Rat Epididymal Adipocytes | Isoproterenol (25 nmol/l) + Adenosine Deaminase (20 mU/ml) | ≥ 0.5 µmol/l | Significant (p < 0.05) reduction. | [8] |

| Intracellular cAMP Level | Isolated Rat Epididymal Adipocytes | Isoproterenol (25 nmol/l) + Adenosine Deaminase (20 mU/ml) | Concentration-dependent decrease. | [8] |

Table 2: In Vivo Effects of Acipimox on Lipolysis and Related Metabolites

| Study Population | Acipimox Dosage | Duration | Primary Outcome | Quantitative Result | Reference |

| Obese Nondiabetic and Diabetic Subjects | 250 mg, three times overnight | Overnight | Fasting Plasma FFAs | 60-70% reduction. | [11] |

| Obese Nondiabetic and Diabetic Subjects | 250 mg, three times overnight | Overnight | Fasting Plasma Insulin | ~50% reduction. | [11] |

| Individuals with Metabolic Syndrome | 250 mg, every 6 hours | 7 days | Free Fatty Acid Concentration | Reduction from 0.70 ± 0.43 mEq/L to 0.50 ± 0.34 mEq/L (P=0.01). | [12] |

| Obese Men and Women | 250 mg, thrice-daily | 6 months | Fasting Glucose | -6 mg/dL decrease (P = .02). | [2][13] |

| Murine Model of Thermal Injury | Not specified | 7 days | Circulating FFAs | Lower levels (P < 0.05). | [10] |

Experimental Protocols for Assessing Acipimox's Anti-Lipolytic Activity

The following protocols are representative of the methodologies used to investigate the effects of Acipimox on adipocyte lipolysis.

Ex Vivo Lipolysis Assay in Adipose Tissue Explants

This protocol describes a method for measuring glycerol and FFA release from isolated adipose tissue explants, a common technique to assess lipolysis.[14][15][16]

Caption: Experimental Workflow for Ex Vivo Lipolysis Assay.

Detailed Steps:

-

Tissue Preparation: Euthanize the experimental animal (e.g., mouse) and carefully excise the desired adipose tissue depot (e.g., epididymal or inguinal white adipose tissue).[14]

-

Washing: Immediately place the tissue in phosphate-buffered saline (PBS) and wash to remove excess blood.

-

Mincing: Mince the tissue into small fragments of approximately 50 mg.

-

Incubation: Place the tissue fragments into individual wells of a culture plate containing a suitable incubation buffer, such as Krebs-Ringer buffer, supplemented with 2% bovine serum albumin (BSA) to act as a fatty acid acceptor.[15]

-

Treatment: Add Acipimox at various concentrations to the designated wells. Include a vehicle control and a positive control with a known lipolytic agent (e.g., isoproterenol) to stimulate lipolysis.

-

Incubation Period: Incubate the plate at 37°C in a humidified incubator for a specified time, typically ranging from 1 to 2 hours.

-

Sample Collection: At the end of the incubation period, carefully collect aliquots of the incubation medium from each well.

-

Measurement of Lipolytic Products:

-

Glycerol: Determine the concentration of glycerol in the collected media using a commercially available colorimetric or fluorometric assay kit.[17]

-

Free Fatty Acids (FFAs): Measure the concentration of FFAs using an enzymatic assay kit.

-

-

Data Normalization: Normalize the measured glycerol and FFA concentrations to the weight of the tissue fragment or its total protein content to allow for accurate comparisons between samples.

Western Blot Analysis of HSL Phosphorylation

This protocol allows for the assessment of the phosphorylation status of HSL, a direct indicator of its activation state.[10]

Materials:

-

Adipose tissue or isolated adipocytes

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-HSL (e.g., Ser660, Ser563)

-

Anti-total HSL

-

Anti-GAPDH or other loading control

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Homogenize adipose tissue or lyse isolated adipocytes in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against phospho-HSL and total HSL overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-HSL signal to the total HSL signal to determine the relative phosphorylation level.

Conclusion

Acipimox sodium is a well-characterized inhibitor of adipocyte lipolysis with a clearly defined mechanism of action centered on the HCA2 receptor and the subsequent downstream signaling cascade that leads to the inhibition of HSL. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting lipolysis in various metabolic disorders. The ability of Acipimox to potently reduce circulating free fatty acids underscores its importance as both a therapeutic agent and a valuable research tool.

References

- 1. What is the mechanism of Acipimox? [synapse.patsnap.com]

- 2. Metabolic Effects of Long-Term Reduction in Free Fatty Acids With Acipimox in Obesity: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Acipimox Acutely Increases GLP-1 Concentrations in Overweight Subjects and Hypopituitary Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The lipolysis inhibitor acipimox reverses the cardiac phenotype induced by electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adipocyte G Protein-Coupled Receptors as Potential Targets for Novel Antidiabetic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of anti-lipolytic action of acipimox in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. INHIBITION OF LIPOLYSIS WITH ACIPIMOX ATTENUATES POSTBURN WHITE ADIPOSE TISSUE BROWNING AND HEPATIC FAT INFILTRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overnight lowering of free fatty acids with Acipimox improves insulin resistance and glucose tolerance in obese diabetic and nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of Acipimox Therapy on Free Fatty Acid Efflux and Endothelial Function in the Metabolic Syndrome: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for assessing ex vivo lipolysis of murine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. saibou.jp [saibou.jp]

The Impact of Acipimox on Free Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acipimox, a nicotinic acid derivative, is a potent inhibitor of lipolysis, exerting significant effects on free fatty acid (FFA) metabolism. By targeting hormone-sensitive lipase (HSL) in adipose tissue, Acipimox effectively reduces the release of FFAs into circulation. This action initiates a cascade of metabolic consequences, including modulation of triglyceride and lipoprotein levels, and notable improvements in insulin sensitivity and glucose homeostasis. This technical guide provides a comprehensive overview of the mechanism of action of Acipimox, detailed experimental protocols for its study, and a quantitative summary of its metabolic effects, intended to serve as a valuable resource for researchers and professionals in the field of metabolic disease and drug development.

Mechanism of Action

Acipimox primarily functions as an anti-lipolytic agent by inhibiting the enzymatic activity of hormone-sensitive lipase (HSL) within adipocytes.[1][2] This inhibition curtails the breakdown of triglycerides into glycerol and free fatty acids, thereby diminishing the efflux of FFAs from adipose tissue into the bloodstream.[1][2]

The molecular cascade is initiated by the binding of Acipimox to the G-protein coupled receptor GPR109A (also known as HCA2 or the niacin receptor 1), which is predominantly expressed on the surface of adipocytes.[3][4][5] This ligand-receptor interaction leads to the activation of an inhibitory G-protein (Gi), which in turn suppresses the activity of adenylyl cyclase. The subsequent reduction in intracellular cyclic AMP (cAMP) levels results in decreased activation of Protein Kinase A (PKA).[2] As PKA is responsible for the phosphorylation and activation of HSL, its inhibition leads to a decline in HSL activity and a consequent suppression of lipolysis.[2][6]

Signaling Pathway of Acipimox in Adipocytes

The signaling cascade initiated by Acipimox in fat cells is a well-defined pathway that leads to the reduction of free fatty acid release.

Quantitative Effects on Metabolic Parameters

Clinical and preclinical studies have consistently demonstrated the potent effects of Acipimox on lipid and glucose metabolism. The following tables summarize the quantitative data from key studies.

Table 1: Effects of Acipimox on Plasma Free Fatty Acids (FFA)

| Study Population | Acipimox Dosage | Duration of Treatment | FFA Reduction | Citation |

| Obese non-diabetic, impaired glucose tolerance, and Type 2 diabetic subjects | 250 mg (overnight) | Single overnight dose | 60-70% | [6][7] |

| High-fat fed mice | 50 mg/kg (intraperitoneal) | Single dose | ~48% (at 4 hours) | [8] |

| Healthy, young volunteers | 250 mg (4 times daily) | 2 days | Acutely lowered | [9] |

| Individuals with metabolic syndrome | 250 mg (every 6 hours) | 7 days | Significant reduction to near normal levels | [4][10][11][12] |

| GH-deficient adults | 500 mg | Single dose | 88% (fasting) | [13] |

| Hypertriglyceridemic rhesus monkeys | 8 mg/kg | Single dose | Significant reduction at 4 hours | [14] |

Table 2: Effects of Acipimox on Triglycerides and Cholesterol

| Study Population | Acipimox Dosage | Duration of Treatment | Triglyceride (TG) Reduction | Total Cholesterol (TC) Reduction | LDL-C Reduction | HDL-C Increase | Citation |

| Type IV hyperlipoproteinemia | 750 mg/day | 60 days | Significant reduction (mean 434 vs 777 mg/dl placebo) | Significant reduction | - | No significant alteration | [15] |

| Type IV hyperlipoproteinemia | 250 mg (tid) | 4 weeks | 35% | - | - | - | [16] |

| Type IIA hyperlipoproteinemia | 250 mg (tid) | 9 weeks | - | No significant reduction | 11% | 20% | [16] |

| Hypertriglyceridemia and combined hyperlipidemia | - | 6 months | 54% | 23% | - | 12% | [17] |

| Hypercholesterolemic individuals (with cholestyramine) | 250 mg (tid) | - | 13% | 27% | 32% | 45% (HDL2) | [18] |

| Hypertriglyceridemic rhesus monkeys | 16 mg/kg (qid) | 2 months | 31% | - | Significant decrease | - | [14] |

Table 3: Effects of Acipimox on Glucose Metabolism and Insulin Sensitivity

| Study Population | Acipimox Dosage | Duration of Treatment | Effects on Glucose Metabolism and Insulin Sensitivity | Citation |

| Obese non-diabetic, impaired glucose tolerance, and Type 2 diabetic subjects | 250 mg (overnight) | Single overnight dose | >2-fold increase in insulin-stimulated glucose uptake; ~30% lower glucose and insulin AUC during OGTT | [6][7] |

| Obese, insulin-resistant subjects | 250 mg (tid) | 6 months | Significant decrease in fasting glucose; trend for reduced fasting insulin and HOMA-IR | [19][20][21][22] |

| Type 2 diabetic subjects | 250 mg (qid) | 1 week | Improved acute-insulin response and insulin-mediated glucose uptake | [23] |

| High-fat fed mice | 50 mg/kg (intraperitoneal) | Single dose | Markedly improved glucose elimination rate | [8] |

| GH-deficient adults | 500 mg | Single dose | 36% increase in insulin-stimulated total glucose uptake | [13] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of Acipimox.

Measurement of Plasma Free Fatty Acids (FFA)

A common method for the determination of FFAs in plasma is the colorimetric procedure.

Principle: This method is based on the extraction of lipids from plasma, followed by the formation of copper soaps with the free fatty acids. The copper is then assayed colorimetrically.[7][17]

Protocol:

-

Lipid Extraction:

-

To 0.5 mL of plasma in a glass-stoppered centrifuge tube, add 2.5 mL of a chloroform-heptane-methanol (1.41:1.25:1 v/v/v) extraction mixture.

-

Vortex vigorously for 30 seconds and centrifuge at 1500 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper heptane layer containing the lipids to a clean tube.

-

-

Removal of Phospholipids:

-

To the heptane extract, add 0.5 mL of silicic acid suspension (prepared in chloroform).

-

Vortex for 30 seconds and centrifuge at 1500 x g for 5 minutes. The silicic acid will precipitate the phospholipids.

-

-

Formation of Copper Soaps:

-

Transfer the supernatant to a tube containing 1.0 mL of a copper-triethanolamine reagent.

-

Vortex for 2 minutes and centrifuge at 1500 x g for 10 minutes. The FFAs will react with copper to form copper soaps, which are soluble in the chloroform phase.

-

-

Colorimetric Determination:

-

To the upper chloroform layer, add 0.5 mL of a diethyldithiocarbamate color reagent.

-

The copper ions will form a colored complex with the diethyldithiocarbamate.

-

Measure the absorbance of the solution at 440 nm using a spectrophotometer.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of a long-chain fatty acid (e.g., palmitic acid).

-

Determine the FFA concentration in the plasma sample by comparing its absorbance to the standard curve.

-

Assessment of Insulin Sensitivity: The Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.[19][24]

Principle: A high level of insulin is infused intravenously to suppress endogenous glucose production. Simultaneously, a variable rate of glucose is infused to maintain a constant blood glucose level (euglycemia). The amount of glucose required to maintain euglycemia is a direct measure of insulin-stimulated glucose disposal and thus, insulin sensitivity.

Protocol:

-

Subject Preparation:

-

Subjects are typically fasted overnight.[19]

-

Two intravenous catheters are inserted, one in an antecubital vein for infusions (insulin and glucose) and another in a contralateral hand or wrist vein for blood sampling. The sampling hand is often heated to "arterialize" the venous blood.

-

-

Basal Period:

-

A basal period of at least 30 minutes is allowed to obtain baseline blood samples for glucose and insulin concentrations.

-

-

Clamp Procedure:

-

A primed-continuous infusion of human insulin is started to rapidly achieve and maintain a hyperinsulinemic state.

-

A variable infusion of 20% dextrose is initiated and adjusted every 5-10 minutes to clamp the plasma glucose concentration at a predetermined euglycemic level (e.g., 90 mg/dL).

-

Blood glucose is monitored frequently (every 5-10 minutes) from the arterialized venous sample.

-

-

Steady State:

-

The clamp is typically maintained for 2-3 hours. The last 30-60 minutes are considered the "steady-state" period, during which the glucose infusion rate (GIR) should be relatively constant.

-

-

Calculation of Insulin Sensitivity:

-

The average GIR during the steady-state period, normalized for body weight (mg/kg/min), is used as the index of insulin sensitivity (M-value). A higher M-value indicates greater insulin sensitivity.

-

Hormone-Sensitive Lipase (HSL) Activity Assay

The activity of HSL can be measured in tissue homogenates or purified enzyme preparations.

Principle: This assay measures the hydrolysis of a radiolabeled or fluorescently labeled triglyceride substrate by HSL. The release of radiolabeled or fluorescent fatty acids is quantified to determine enzyme activity.[18][25]

Protocol (using a radiolabeled substrate):

-

Substrate Preparation:

-

Prepare a substrate emulsion containing triolein and [³H]triolein, stabilized with phosphatidylcholine/phosphatidylinositol.

-

-

Enzyme Preparation:

-

Homogenize adipose tissue in a suitable buffer and prepare a fat-free infranatant by centrifugation.

-

-

Assay Reaction:

-

In a microcentrifuge tube, combine the enzyme preparation with the substrate emulsion.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination of Reaction and Extraction of Fatty Acids:

-

Stop the reaction by adding a mixture of methanol/chloroform/heptane and a carrier solution of unlabeled oleic acid.

-

Add an alkaline solution (e.g., potassium carbonate) to partition the released [³H]oleic acid into the upper aqueous phase.

-

Vortex and centrifuge to separate the phases.

-

-

Quantification:

-

Transfer an aliquot of the upper aqueous phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Calculation of HSL Activity:

-

Calculate the amount of [³H]oleic acid released based on the specific activity of the [³H]triolein substrate.

-

Express HSL activity as nmol of fatty acid released per minute per mg of protein.

-

Experimental and Logical Workflow Diagrams

Typical Experimental Workflow for a Human Clinical Trial

The investigation of Acipimox's effects in humans typically follows a structured clinical trial workflow.

Logical Flow of Acipimox's Metabolic Effects

The primary action of Acipimox, the inhibition of lipolysis, triggers a cascade of interconnected metabolic changes. The following diagram illustrates the logical flow of these effects.

Conclusion

Acipimox is a well-characterized inhibitor of lipolysis with profound effects on FFA suppression and downstream metabolic pathways.[2] Its ability to modulate lipid profiles and improve glucose homeostasis makes it a valuable tool for both the clinical management of dyslipidemia and for research into the pathophysiology of metabolic diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and interpreting studies aimed at further elucidating the therapeutic potential of FFA-lowering strategies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]

- 3. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of Acipimox Therapy on Free Fatty Acid Efflux and Endothelial Function in the Metabolic Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of the rise in FFA by Acipimox partially prevents GH-induced insulin resistance in GH-deficient adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. dst.defence.gov.au [dst.defence.gov.au]

- 16. arborassays.com [arborassays.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Activation of Hormone-sensitive Lipase Requires Two Steps, Protein Phosphorylation and Binding to the PAT-1 Domain of Lipid Droplet Coat Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. prosciento.com [prosciento.com]

- 20. arborassays.com [arborassays.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. mmpc.org [mmpc.org]

- 25. researchgate.net [researchgate.net]

Acipimox Sodium: A Deep Dive into its Impact on VLDL, LDL, and HDL Cholesterol Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acipimox, a nicotinic acid derivative, has demonstrated significant effects on the lipid profile, primarily through its potent inhibition of lipolysis in adipose tissue. This action reduces the flux of free fatty acids (FFAs) to the liver, a key substrate for the synthesis of very-low-density lipoprotein (VLDL) and triglycerides. Consequently, acipimox leads to a reduction in VLDL and subsequently low-density lipoprotein (LDL) cholesterol levels. While the impact on VLDL and LDL is primarily driven by reduced synthesis, the consistent observation of increased high-density lipoprotein (HDL) cholesterol levels suggests a more complex mechanism of action that is not yet fully elucidated. This technical guide provides a comprehensive overview of the core mechanisms of acipimox, detailing its effects on lipoprotein synthesis, presenting quantitative data from clinical studies, outlining key experimental protocols, and visualizing the underlying biochemical pathways.

Core Mechanism of Action: Inhibition of Adipose Tissue Lipolysis

The primary and most well-established mechanism of action for acipimox is the inhibition of hormone-sensitive lipase (HSL) in adipocytes.[1][2][3] This effect is mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor 1.[4][5]

The GPR109A Signaling Pathway

The binding of acipimox to GPR109A on the surface of adipocytes initiates a signaling cascade that ultimately suppresses the breakdown of triglycerides.[5]

Impact on Lipoprotein Synthesis and Metabolism

The reduction in circulating FFAs has profound downstream effects on hepatic lipoprotein synthesis.

VLDL and LDL Synthesis

With a diminished supply of FFAs to the liver, the synthesis of triglycerides is significantly reduced.[2] This directly curtails the production and secretion of VLDL particles, which are the primary carriers of endogenously produced triglycerides.[1] As VLDL is a precursor to LDL, the reduction in VLDL synthesis consequently leads to lower levels of LDL cholesterol.[1]

HDL Metabolism

The mechanism by which acipimox increases HDL cholesterol is less direct and not fully understood.[2] One proposed pathway involves the reduced triglyceride content in the plasma, which may lead to decreased activity of cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to VLDL in exchange for triglycerides. Reduced CETP activity would result in HDL particles that are richer in cholesterol and have a longer plasma residence time. Another hypothesis suggests that nicotinic acid derivatives like acipimox may decrease the hepatic removal of ApoA-I, the primary apolipoprotein of HDL, leading to increased HDL levels.[1]

Quantitative Effects on Lipoprotein Profile: Clinical Trial Data

Numerous clinical studies have quantified the impact of acipimox on the lipid profiles of various patient populations. The following tables summarize key findings.

Table 1: Effect of Acipimox on Plasma Lipids in Patients with Hyperlipoproteinemia

| Study Population | Acipimox Dose | Duration | VLDL-Triglycerides | LDL-Cholesterol | HDL-Cholesterol | Total Triglycerides | Reference |

| Type IV Hyperlipoproteinemia | 750 mg/day | 60 days | Inconsistent response | Significant reduction | No significant change | -44% (vs. placebo) | [6] |

| Severe Hypertriglyceridemia (Type IV & V) | 750-1200 mg/day | 9 months | Inconsistent response | - | +33.3% | Inconsistent response | [6] |

| Familial Hypercholesterolemia (with simvastatin) | 750 mg/day | - | - | -9% | No change | -21% | [7] |

| Mixed Hyperlipoproteinemia | 500-750 mg/day | 12 weeks | No significant change | No significant change | +14.7% | No significant change | [8] |

Table 2: Effect of Acipimox on Lipoprotein Subfractions

| Study Population | Acipimox Dose | Duration | Key Findings on Subfractions | Reference |

| Type IV Hyperlipidemia | - | - | Increase in dense, cholesteryl ester-enriched, and triglyceride-poor HDL3 particles. | [9] |

| Mixed Hyperlipoproteinemia | 500-750 mg/day | 12 weeks | Significant increases in both HDL2 and HDL3 cholesterol. | [8] |

Experimental Protocols

In Vitro Lipolysis Assay

This protocol measures the inhibitory effect of acipimox on stimulated lipolysis in isolated adipocytes.

-

Objective: To quantify the dose-dependent inhibition of lipolysis by acipimox.

-

Methodology:

-

Adipocyte Isolation: Isolate primary adipocytes from human or rodent adipose tissue via collagenase digestion.

-

Cell Culture: Culture the isolated adipocytes in a suitable medium, such as Krebs-Ringer bicarbonate buffer supplemented with bovine serum albumin and glucose.

-

Treatment: Pre-incubate the adipocytes with varying concentrations of acipimox or a vehicle control.

-

Stimulation: Induce lipolysis using a stimulating agent such as isoproterenol.

-

Glycerol Measurement: After incubation, collect the cell culture supernatant and measure the concentration of glycerol, a byproduct of triglyceride breakdown, using a commercially available assay kit.

-

Data Analysis: Calculate the percentage of lipolysis inhibition for each acipimox concentration compared to the stimulated control.

-

In Vivo VLDL Synthesis Measurement using Stable Isotope Tracers

This protocol details a method to determine the production rate of VLDL apolipoprotein B (apoB), a key structural protein of VLDL particles, in human subjects.[10]

-

Objective: To quantify the effect of acipimox on the hepatic production rate of VLDL-apoB.

-

Methodology:

-

Subject Preparation: Subjects are studied after an overnight fast.

-

Tracer Infusion: A primed-constant infusion of a stable isotope-labeled amino acid, typically 2H3-leucine, is administered intravenously. This allows for the tracing of newly synthesized proteins.[10]

-

Blood Sampling: Serial blood samples are collected over several hours.

-

Lipoprotein Isolation: VLDL particles are isolated from the plasma samples by ultracentrifugation. VLDL subfractions (VLDL1 and VLDL2) can be further separated based on their Svedberg flotation rates (Sf 60-400 for VLDL1 and Sf 20-60 for VLDL2).[10]

-

ApoB Isolation and Analysis: ApoB is isolated from the VLDL fractions, typically by SDS-PAGE. The isotopic enrichment of leucine in apoB is determined by gas chromatography-mass spectrometry (GC-MS).

-

Kinetic Modeling: The tracer enrichment data is fitted to a multicompartmental model to calculate the production rate of VLDL-apoB.[10]

-

Conclusion

Acipimox sodium exerts its primary lipid-lowering effects through a well-defined mechanism: the inhibition of lipolysis in adipose tissue via the GPR109A signaling pathway. This leads to a reduction in FFA availability for hepatic triglyceride and VLDL synthesis, consequently lowering VLDL and LDL cholesterol levels. The increase in HDL cholesterol is a consistent finding, although the precise mechanism remains an area of active investigation. The experimental protocols detailed in this guide provide a framework for the continued exploration of acipimox's multifaceted effects on lipoprotein metabolism. For researchers and drug development professionals, a thorough understanding of these core principles is essential for the strategic design of future studies and the development of novel therapeutic approaches for dyslipidemia.

References

- 1. gpnotebook.com [gpnotebook.com]

- 2. What is the mechanism of Acipimox? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. What is Acipimox used for? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Effects of acipimox on serum lipids, lipoproteins and lipolytic enzymes in hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of acipimox and cholestyramine on serum lipoproteins, non-cholesterol sterols and cholesterol absorption and elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of acipimox on haemorheology and plasma lipoproteins in patients with mixed hyperlipoproteinaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipoprotein changes and increased affinity of LDL for their receptors after acipimox treatment in hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of insulin and acipimox on VLDL1 and VLDL2 apolipoprotein B production in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Acipimox in Studying Insulin Sensitivity and Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acipimox, a nicotinic acid analogue, serves as a powerful pharmacological tool for investigating the intricate relationship between lipid metabolism and glucose homeostasis. By potently inhibiting adipose tissue lipolysis, Acipimox acutely reduces circulating free fatty acid (FFA) concentrations, thereby providing a model to study the direct effects of FFA on insulin sensitivity and glucose metabolism. This technical guide provides a comprehensive overview of Acipimox's mechanism of action, its application in metabolic research, detailed experimental protocols, and a summary of its quantitative effects. The information is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize Acipimox in their studies.

Mechanism of Action

Acipimox exerts its primary effect by acting as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, a G-protein coupled receptor predominantly expressed on the surface of adipocytes.[1][2][3]

Signaling Pathway:

-

Receptor Binding: Acipimox binds to and activates the HCA2 receptor.[1][3][4]

-

G-Protein Activation: This activation leads to the coupling and stimulation of an inhibitory G-protein (Gi).[4][5]

-

Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase results in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[6]

-

HSL Inhibition: The reduction in cAMP levels leads to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), the rate-limiting enzyme for the breakdown of stored triglycerides.[1][7]

-

Reduced Lipolysis: The inhibition of HSL significantly curtails the hydrolysis of triglycerides into glycerol and free fatty acids (FFAs), thereby reducing their release from adipose tissue into the bloodstream.[6][7]

This targeted inhibition of lipolysis makes Acipimox a specific tool for studying the downstream metabolic consequences of lowering plasma FFA levels.[7]

Role in Glucose Metabolism: The Randle Cycle

Acipimox's primary influence on glucose metabolism is explained by the glucose-fatty acid cycle , or Randle Cycle . This concept, proposed in 1963, describes the competition between fatty acids and glucose for substrate oxidation in tissues like skeletal muscle.[8]

-

High FFA State (Insulin Resistance): When plasma FFA levels are high, muscle cells preferentially uptake and oxidize fatty acids. The resulting increase in mitochondrial acetyl-CoA and NADH inhibits key enzymes of glucose metabolism, such as pyruvate dehydrogenase (PDH), phosphofructokinase (PFK), and hexokinase. This substrate competition leads to reduced glucose uptake and oxidation, contributing to insulin resistance.[8][9]

-

Low FFA State (Acipimox-induced): By acutely lowering plasma FFA, Acipimox relieves this inhibition.[9] The reduced fatty acid oxidation decreases the levels of acetyl-CoA and NADH, which in turn disinhibits PDH and PFK. This shifts the metabolic preference of the muscle back towards glucose uptake and oxidation, thereby improving peripheral insulin sensitivity.[10]

Quantitative Data Presentation

The effects of Acipimox on key metabolic parameters have been quantified in numerous clinical studies. The tables below summarize representative findings.

Table 1: Effect of Acipimox on Plasma Free Fatty Acids (FFA) and Glucose Metabolism

| Study Population | Acipimox Dosage | Duration | FFA Reduction | Effect on Insulin Sensitivity | Effect on Glucose | Citation |

|---|---|---|---|---|---|---|

| Obese Nondiabetic & T2DM | 250 mg (x3, overnight) | Acute | 60-70% reduction in fasting FFA | >2-fold increase in insulin-stimulated glucose uptake | ~30% lower glucose AUC during OGTT | [11][12] |

| Overweight Subjects | 250 mg (single dose) | Acute | Significant suppression | Not directly measured | No effect on insulin | [1][13] |

| Hypopituitary Patients | 250 mg (x3, pre-clamp) | Acute | Significant suppression | ~52% improvement (4.7 vs 3.1 mg/kg/min) | - | [1][13][14] |

| Obese, Insulin-Resistant | 250 mg (thrice daily) | 6 months | Improved fasting measures | No effect on insulin-stimulated glucose uptake (clamp) | -6 mg/dL decrease in fasting glucose | [15][16] |

| NIDDM Patients | 250 mg (x3 daily) | 3 months | Twofold increase in fasting FFA (rebound) | Acute administration still enhanced glucose disposal | No change in fasting glucose or HbA1c | [17] |

| Metabolic Syndrome | Not specified | Short-term | Reduced from 0.70 to 0.50 mEq/L | Not directly measured | - |[6] |

Note: The "rebound effect" is a known phenomenon where FFA levels can rise significantly after the acute effect of Acipimox wears off, particularly with chronic dosing.[17][18]

Experimental Protocols

Acipimox is frequently used in conjunction with standard metabolic investigation techniques to isolate the effects of FFAs.

Hyperinsulinemic-Euglycemic Clamp with Acipimox

This protocol is the gold standard for assessing peripheral insulin sensitivity. The addition of Acipimox allows researchers to measure insulin action under conditions of suppressed plasma FFA.

Objective: To quantify insulin-stimulated glucose disposal while preventing the confounding influence of elevated FFAs.

Methodology:

-

Subject Preparation: Subjects fast overnight (8-12 hours). Two intravenous catheters are placed, one for infusions (e.g., antecubital vein) and one for blood sampling from a contralateral hand vein, which is heated to "arterialize" the venous blood.

-

Baseline Period: A baseline blood sample is drawn to determine fasting glucose, insulin, and FFA concentrations.

-

Acipimox Administration: A dose of Acipimox (e.g., 250 mg) is administered orally 90-120 minutes prior to the start of the insulin infusion to ensure peak plasma concentration and maximal FFA suppression.[13] Some protocols may use multiple doses leading up to the clamp.[13]

-

Clamp Procedure:

-

A primed, continuous infusion of human insulin is started at a fixed rate (e.g., 40 mU/m²/min).

-

Simultaneously, a variable infusion of 20% dextrose is initiated.

-

Blood glucose is measured every 5-10 minutes.

-

The dextrose infusion rate is adjusted to maintain euglycemia (a constant blood glucose level, typically ~90 mg/dL or 5.0 mmol/L).

-

-

Steady State: After approximately 60-90 minutes, a steady state is typically reached where the glucose infusion rate (GIR) is stable. The GIR during the last 30-60 minutes of the clamp is used as the primary measure of insulin sensitivity (often denoted as the 'M-value'). A higher GIR indicates greater insulin sensitivity.

-

Data Collection: Blood samples are collected at regular intervals throughout the clamp to measure plasma insulin, FFA, and other metabolites.

Oral Glucose Tolerance Test (OGTT) with Acipimox

This protocol assesses the body's ability to handle a glucose load, reflecting the interplay of insulin secretion and insulin sensitivity. Using Acipimox helps determine the contribution of FFAs to overall glucose tolerance.

Objective: To evaluate the impact of reduced FFA levels on glucose tolerance and insulin response following an oral glucose challenge.

Methodology:

-

Subject Preparation: Subjects consume a diet with adequate carbohydrates (>150g/day) for 3 days prior to the test and then fast overnight for 8-14 hours.[19]

-

Acipimox Administration: An oral dose of Acipimox (e.g., 250 mg) is given 60-90 minutes before the glucose challenge.[13]

-

Baseline Sample: A fasting (time 0) blood sample is collected.[20]

-

Glucose Challenge: The subject drinks a standardized glucose solution (typically 75 grams of glucose in water) over 5 minutes.[19][20]

-

Post-Challenge Sampling: Blood samples are drawn at specific intervals, such as 30, 60, 90, and 120 minutes after the glucose drink.[20]

-

Analysis: Plasma from each time point is analyzed for glucose and insulin. The Area Under the Curve (AUC) for both glucose and insulin is calculated to provide an integrated assessment of the response. Acipimox treatment typically results in a lower glucose and insulin AUC, indicating improved glucose tolerance and/or insulin sensitivity.[11][12]

Conclusion

Acipimox is an invaluable pharmacological agent for metabolic research, offering a specific and potent method to acutely lower circulating free fatty acids. This allows for the direct investigation of the role of FFAs in the pathogenesis of insulin resistance and dysregulated glucose metabolism, primarily through the mechanisms of the Randle Cycle. By incorporating Acipimox into well-defined experimental protocols such as the hyperinsulinemic-euglycemic clamp and the oral glucose tolerance test, researchers can effectively dissect the complex interplay between lipid and carbohydrate metabolism. The quantitative data consistently demonstrate that reducing FFA levels can significantly improve insulin sensitivity and glucose handling, providing a strong rationale for targeting FFA metabolism in the development of therapies for type 2 diabetes and related metabolic disorders.

References

- 1. Acipimox Acutely Increases GLP-1 Concentrations in Overweight Subjects and Hypopituitary Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is Acipimox used for? [synapse.patsnap.com]

- 4. Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Acipimox Therapy on Free Fatty Acid Efflux and Endothelial Function in the Metabolic Syndrome: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Acipimox? [synapse.patsnap.com]

- 8. jelsciences.com [jelsciences.com]

- 9. The Randle Cycle (Glucose-Fatty Acid Cycle) – Functional Performance Systems (FPS) [functionalps.com]

- 10. Inhibition of the rise in FFA by Acipimox partially prevents GH-induced insulin resistance in GH-deficient adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Overnight lowering of free fatty acids with Acipimox improves insulin resistance and glucose tolerance in obese diabetic and nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acipimox Acutely Increases GLP-1 Concentrations in Overweight Subjects and Hypopituitary Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic Effects of Long-Term Reduction in Free Fatty Acids With Acipimox in Obesity: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of prolonged Acipimox treatment on glucose and lipid metabolism and on in vivo insulin sensitivity in patients with non-insulin dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. esmed.org [esmed.org]

- 19. ruh.nhs.uk [ruh.nhs.uk]

- 20. Glucose tolerance test - non-pregnant: MedlinePlus Medical Encyclopedia [medlineplus.gov]

Acipimox Sodium: A Technical Guide for Exploring Adipocyte Biology and Differentiation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Acipimox sodium as a powerful tool for investigating the intricate biology of adipocytes, with a particular focus on its established role in modulating lipolysis and its potential application in the study of adipocyte differentiation. Acipimox, a nicotinic acid derivative, is a well-characterized inhibitor of lipolysis, making it an invaluable asset for research into metabolic diseases.

Core Mechanism of Action in Adipocytes

Acipimox primarily exerts its anti-lipolytic effect by acting as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor 1 (HCA2), which is highly expressed on the surface of adipocytes.[1][2] The binding of Acipimox to GPR109A initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This decrease in cAMP subsequently reduces the activity of Protein Kinase A (PKA), a critical enzyme that phosphorylates and activates hormone-sensitive lipase (HSL).[2][3] By preventing the activation of HSL, Acipimox effectively blocks the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol, thereby significantly reducing their release from adipose tissue into the circulation.[1][2][3]

Acipimox as a Tool for Exploring Adipocyte Biology

The primary and most well-documented application of Acipimox in adipocyte research is the acute and potent inhibition of lipolysis. This makes it an excellent tool to study the downstream consequences of reduced FFA flux on both adipocyte metabolism and systemic energy homeostasis.

Quantitative Effects on Lipolysis

The anti-lipolytic effects of Acipimox have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings on its impact on FFA and glycerol release, as well as on the expression of key lipolytic enzymes.

| Parameter | Organism/Cell Type | Acipimox Concentration | Treatment Duration | Observed Effect | Reference |

| Free Fatty Acids (FFA) | Rhesus Monkeys | 8 mg/kg (single dose) | 4 hours | Significant reduction in plasma FFA (0.102 ± 0.008 vs 0.154 ± 0.020 g/l) | [4] |

| Obese Subjects with Metabolic Syndrome | 250 mg | 7 days | Reduction in FFA concentration (0.70 ± 0.43 mEq/L vs 0.50 ± 0.34 mEq/L) | [5] | |

| Glycerol Release | Isolated Rat Adipocytes | 10 µmol/l | Not specified | Inhibition of stimulated lipolytic rate to near-basal value | [3] |

| Human Adipose Tissue (in vitro) | 10⁻⁴ mol/l | Not specified | Full inhibition of submaximally stimulated glycerol release to basal rates | [6] | |

| Lipolytic Enzymes | Murine Inguinal White Adipose Tissue | Not specified | 7 days | Decreased total HSL and ATGL protein levels; reduced phosphorylation of HSL at serine 660 | [7] |

Acipimox as a Potential Tool for Exploring Adipocyte Differentiation

While extensively studied for its role in lipolysis in mature adipocytes, the direct effects of Acipimox on the process of adipocyte differentiation (adipogenesis) are less characterized. However, emerging evidence suggests it may be a useful tool for probing the molecular pathways governing this process.

Adipogenesis is a complex process orchestrated by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor γ (PPARγ) acting as the master regulator.[8][9] Intriguingly, one study demonstrated that Acipimox treatment reversed the ritonavir-induced downregulation of PPARγ mRNA in adipose tissue.[7] This finding suggests that Acipimox may influence the transcriptional machinery essential for adipocyte development and maintenance.

Further research is warranted to fully elucidate the role of Acipimox in adipogenesis. It could be hypothesized that by modulating the intracellular environment, such as FFA levels, Acipimox may indirectly influence the expression and activity of key adipogenic factors.

| Parameter | Organism/Cell Type | Treatment Context | Observed Effect on Adipogenic Marker | Potential Research Implications | Reference |

| PPARγ mRNA | Murine Adipose Tissue | Reversal of ritonavir-induced lipoatrophy | Acipimox reversed the ritonavir-induced reduction in PPARγ mRNA expression. | Suggests Acipimox may help maintain the transcriptional program for adipocyte identity and function. | [7] |

Experimental Protocols

Protocol 1: In Vitro Adipocyte Differentiation Assay to Evaluate the Effect of Acipimox

This protocol describes a method to induce the differentiation of preadipocytes (e.g., 3T3-L1 cell line) into mature adipocytes and how to incorporate Acipimox to study its effects on this process.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Adipocyte Maintenance Medium: DMEM with 10% FBS and 10 µg/mL insulin.

-

This compound stock solution (sterile-filtered)

-

Oil Red O staining solution

-

RNA extraction and qPCR reagents

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates and culture in DMEM with 10% FBS and antibiotics until they reach confluence.

-

Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with MDI induction medium. This marks the initiation of differentiation.

-

Acipimox Treatment: To test the effect of Acipimox, add it to the MDI medium at various concentrations at Day 0. Include a vehicle control group.

-

Medium Change: On Day 2, replace the induction medium (with or without Acipimox) with adipocyte maintenance medium (with or without Acipimox).

-

Maintenance: Continue to replace the maintenance medium every 2 days.

-

Assessment of Differentiation (Day 8-10):

-

Morphological Analysis: Visualize lipid droplet accumulation using a microscope. For quantitative analysis, stain the cells with Oil Red O, extract the dye, and measure its absorbance.

-

Gene Expression Analysis: Harvest cells at different time points (e.g., Day 0, 2, 4, 8) for RNA extraction. Perform qPCR to analyze the expression of key adipogenic markers such as Pparg, Cebpa, Fabp4, and Adipoq.

-

Protocol 2: In Vitro Lipolysis Assay in Mature Adipocytes

This protocol details a method to measure the anti-lipolytic effect of Acipimox in mature adipocytes.

Materials:

-

Mature adipocytes (e.g., differentiated 3T3-L1 cells or primary adipocytes)

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 2% BSA and 2.5 mM glucose

-

Isoproterenol (a non-selective β-adrenergic agonist to stimulate lipolysis)

-

This compound

-

Glycerol and Free Fatty Acid assay kits

Procedure:

-

Cell Preparation: Culture mature adipocytes in 12-well plates.

-

Wash and Pre-incubation: Gently wash the cells twice with warm PBS. Then, pre-incubate the cells in KRBB for 1-2 hours at 37°C.

-

Acipimox Treatment: Remove the pre-incubation buffer and add fresh KRBB containing various concentrations of Acipimox or vehicle control. Incubate for 30 minutes at 37°C.

-

Stimulation of Lipolysis: To stimulate lipolysis, add isoproterenol (e.g., 10 µM final concentration) to the wells (except for the basal control wells).

-

Incubation: Incubate the plate for 1-2 hours at 37°C.

-

Sample Collection: At the end of the incubation, carefully collect the medium from each well.

-

Quantification of Lipolysis: Measure the concentration of glycerol and FFAs in the collected medium using commercially available colorimetric or fluorometric assay kits. The amount of glycerol and FFA released is an index of the rate of lipolysis.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Acipimox signaling pathway in adipocytes.

References

- 1. Mechanism of anti-lipolytic action of acipimox in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. INHIBITION OF LIPOLYSIS WITH ACIPIMOX ATTENUATES POSTBURN WHITE ADIPOSE TISSUE BROWNING AND HEPATIC FAT INFILTRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. benchchem.com [benchchem.com]

- 6. PPARγ agonists induce adipocyte differentiation by modulating the expression of Lipin-1, which acts as a PPARγ phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acipimox, an Inhibitor of Lipolysis, Attenuates Atherogenesis in LDLR Null Mice Treated with HIV protease Inhibitor Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Off-target Effects and Molecular Promiscuity of Acipimox

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox, a derivative of nicotinic acid, is a well-established lipid-lowering agent. Its primary therapeutic effect is mediated through the activation of the niacin receptor 1 (HCAR2), leading to the inhibition of lipolysis in adipose tissue. While its on-target pharmacology is well-documented, a comprehensive understanding of its off-target interactions and molecular promiscuity is crucial for a complete safety and efficacy profile. This technical guide provides a detailed overview of the known off-target effects of Acipimox, with a particular focus on its interaction with human carbonic anhydrases. This document synthesizes available quantitative data, outlines experimental methodologies, and employs visualizations to illustrate key molecular pathways and experimental workflows.

On-Target Mechanism of Action

Acipimox exerts its primary pharmacological effect by acting as an agonist at the G protein-coupled receptor, niacin receptor 1 (HCAR2, also known as GPR109A), which is highly expressed in adipocytes.[1][2] Activation of HCAR2 by Acipimox leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[2] This reduction in cAMP levels leads to decreased activity of hormone-sensitive lipase (HSL), a key enzyme responsible for the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol.[3] The subsequent reduction in the release of FFAs from adipose tissue into the circulation is the cornerstone of Acipimox's lipid-lowering effect.[1][3] The diminished flux of FFAs to the liver results in decreased hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently, a reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol.[1]

Off-Target Interactions: Human Carbonic Anhydrases

Recent research has identified an off-target interaction of Acipimox with a family of metalloenzymes known as human carbonic anhydrases (hCAs).[4] Acipimox has been shown to act as a low micromolar inhibitor against most of the catalytically active hCA isoforms.[4] This interaction is noteworthy as some CA isoforms are implicated in lipogenesis, suggesting a potential secondary mechanism for Acipimox's effects on lipid metabolism.[5]

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms

The inhibitory activity of Acipimox against various hCA isoforms has been quantified, with inhibition constants (Kᵢ) determined experimentally. The data, summarized in the table below, indicates that Acipimox is a micromolar inhibitor of most tested isoforms, with the highest affinity for hCA VB and hCA I.[4]

| hCA Isoform | Inhibition Constant (Kᵢ) in µM |

| hCA I | 3.3 |

| hCA II | 7.5 |

| hCA III | 8.1 |

| hCA IV | 6.2 |

| hCA VA | 5.8 |

| hCA VB | 2.8 |

| hCA VI | 7.9 |

| hCA VII | 9.2 |

| hCA IX | 4.7 |

| hCA XII | 5.1 |

| hCA XIII | 87.0 |

| hCA XIV | 6.9 |

| Data sourced from a 2022 study by Angeli et al.[4] |

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

The inhibition constants for Acipimox against hCA isoforms were determined using a stopped-flow CO₂ hydrase assay. This method measures the catalytic activity of CAs in the hydration of carbon dioxide.

Principle: The assay monitors the pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is followed spectrophotometrically using a pH indicator. The presence of an inhibitor, such as Acipimox, reduces the rate of the enzymatic reaction, allowing for the determination of its inhibitory potency.

Materials:

-

Applied Photophysics stopped-flow instrument

-

pH indicator: Phenol red (0.2 mM)

-

Buffer: 10 mM HEPES (pH 7.4)

-

Ionic strength maintenance: 10 mM NaClO₄

-

Substrate: Gaseous CO₂ bubbled through water to create solutions of varying concentrations (1.7 to 17 mM)

-

Enzyme: Purified human carbonic anhydrase isoforms

-

Inhibitor: Acipimox stock solution (10 mM) prepared in distilled-deionized water with a maximum of 5% DMSO, with subsequent dilutions down to 10 nM.

Procedure:

-

Preparation: Inhibitor and enzyme solutions are preincubated together for 15 minutes to allow for the formation of the enzyme-inhibitor complex.

-

Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO₂ substrate solution in the stopped-flow instrument.

-

Data Acquisition: The initial rates of the CA-catalyzed CO₂ hydration reaction are monitored by the change in absorbance of the pH indicator at its maximum absorbance wavelength (557 nm for phenol red) for a period of 10 to 100 seconds.

-

Data Analysis: The inhibition constants (Kᵢ) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations.

Molecular Promiscuity and Other Potential Off-Target Effects

A comprehensive assessment of Acipimox's molecular promiscuity through broad panel screening (e.g., receptorome or kinome profiling) is not extensively documented in publicly available literature. Such screenings are crucial for identifying unforeseen off-target interactions that could contribute to both therapeutic and adverse effects.

While specific binding data is limited, the known side effects of Acipimox may provide clues to its broader pharmacological profile. The most common adverse effect is cutaneous flushing, which is also a known side effect of niacin and is mediated by prostaglandin D2.[6] Other reported side effects include gastrointestinal disturbances, palpitations, and in some cases, effects on glucose tolerance and liver function, although these are generally less severe than with niacin.[6][7] The interaction with carbonic anhydrases may also contribute to some of the observed physiological effects, although further research is needed to establish a direct link.

Summary and Future Directions

Acipimox's primary mechanism of action via HCAR2 is well-established and accounts for its lipid-lowering efficacy. The discovery of its inhibitory activity against human carbonic anhydrases represents a significant finding in understanding its off-target pharmacology. However, the broader molecular promiscuity of Acipimox remains largely unexplored in the public domain.

For a more complete understanding of Acipimox's pharmacological profile, the following future studies are recommended for drug development professionals:

-

Comprehensive Off-Target Screening: Profiling Acipimox against a broad panel of receptors, ion channels, transporters, and kinases (e.g., using a CEREP or Eurofins safety panel) would provide a systematic evaluation of its molecular promiscuity.

-

Computational Modeling: In silico approaches, such as molecular docking and pharmacophore modeling, could be employed to predict potential off-target interactions based on the chemical structure of Acipimox.

-

Phenotypic Screening: Cell-based assays can be utilized to assess the functional consequences of any identified off-target interactions and to uncover novel biological activities.

A thorough investigation into the off-target effects of Acipimox will not only enhance our understanding of its safety profile but may also reveal opportunities for drug repurposing and the development of more selective therapeutic agents.

References

- 1. youtube.com [youtube.com]

- 2. What is Acipimox used for? [synapse.patsnap.com]

- 3. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased affinity of LDL for their receptors after acipimox treatment in hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Pharmacological profile of a new antilipolytic agent: 5-methyl-pyrazine-2-carboxylic acid 4-oxide (acipimox) (1) II - Antilipolytic and blood lipid lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G Protein-coupled receptor kinase-6 interacts with activator of G protein signaling-3 to regulate CXCR2-mediated cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Acipimox Sodium Lipolysis Assay Protocol in 3T3-L1 Adipocytes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acipimox, a derivative of nicotinic acid, is a potent lipid-lowering agent that primarily acts by inhibiting lipolysis in adipose tissue.[1][2] Its mechanism of action involves binding to the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes.[3][4] This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent inactivation of hormone-sensitive lipase (HSL).[5][6] HSL is the rate-limiting enzyme in the breakdown of triglycerides into glycerol and free fatty acids (FFAs). By inhibiting HSL, Acipimox effectively reduces the release of FFAs from adipose tissue.[1]

The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model for studying adipogenesis and adipocyte metabolism. These cells can be chemically induced to differentiate into mature adipocytes that accumulate lipid droplets and exhibit metabolic characteristics similar to in vivo adipocytes, making them an ideal system for screening anti-lipolytic compounds like Acipimox.

This application note provides a detailed protocol for inducing differentiation of 3T3-L1 preadipocytes and subsequently performing a lipolysis assay to evaluate the inhibitory effect of Acipimox sodium on isoproterenol-stimulated lipolysis. Lipolysis is quantified by measuring the release of glycerol and free fatty acids into the cell culture medium.

Materials and Reagents

| Reagent/Material | Supplier | Catalogue No. |

| 3T3-L1 Preadipocytes | ATCC | CL-173 |

| Dulbecco's Modified Eagle's Medium (DMEM), high glucose | Gibco | 11965092 |

| Bovine Calf Serum (BCS) | Gibco | 16170078 |

| Fetal Bovine Serum (FBS) | Gibco | 10270106 |

| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |

| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |